molecular formula C16H16N4O2 B2564690 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034324-24-6

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2564690
CAS RN: 2034324-24-6
M. Wt: 296.33
InChI Key: GWNQEUDRGFCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored.

Scientific Research Applications

Amplifiers of Phleomycin

D. J. Brown and W. Cowden (1982) explored a range of pyridinylpyrimidines, including compounds with furan-2-yl and pyrazol-1-yl structures similar to "N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide." They found that these compounds acted as amplifiers of phleomycin against Escherichia coli, suggesting potential applications in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Fused Heterocyclic Systems

T. Stroganova, V. Vasilin, and G. Krapivin (2016) investigated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. Their work led to the synthesis of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine – providing insights into novel synthetic pathways for creating complex heterocyclic structures (Stroganova, Vasilin, & Krapivin, 2016).

Organic Ligands and Antimicrobial Activity

H. Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This research underscores the potential of furan-based compounds in developing new antimicrobial agents through their ability to chelate metal ions (Patel, 2020).

Furan-fused Heterocycles in Synthetic Chemistry

Merve Ergun, Çağatay Dengiz, and collaborators (2014) reported on the synthesis of a novel class of compounds including furan-fused heterocycles, showcasing the versatility of furan derivatives in accessing diverse heterocyclic frameworks. Their work highlights the synthetic value of these compounds in organic chemistry (Ergun, Dengiz, et al., 2014).

Antiprotozoal Agents

M. Ismail, R. Brun, T. Wenzler, and colleagues (2004) synthesized dicationic imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study presents a potential application of furan-containing compounds in developing new treatments for protozoal infections (Ismail, Brun, Wenzler, et al., 2004).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-10-14(13-4-2-6-17-11-13)19-20(12)8-7-18-16(21)15-5-3-9-22-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNQEUDRGFCSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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